molecular formula C9H12N2O B1314641 6-(Dimethylamino)-4-methylnicotinaldehyde CAS No. 764651-69-6

6-(Dimethylamino)-4-methylnicotinaldehyde

Cat. No.: B1314641
CAS No.: 764651-69-6
M. Wt: 164.2 g/mol
InChI Key: WPSFOIQTQNCLRY-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a dimethylamino group at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-4-methylnicotinaldehyde typically involves the introduction of the dimethylamino group and the methyl group onto the nicotinaldehyde ring. One common method involves the reaction of 4-methylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters in real-time .

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Dimethylamino)-4-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)-4-methylnicotinaldehyde is unique due to the specific positioning of the dimethylamino and methyl groups on the nicotinaldehyde ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-(dimethylamino)-4-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-4-9(11(2)3)10-5-8(7)6-12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSFOIQTQNCLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473450
Record name 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

764651-69-6
Record name 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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